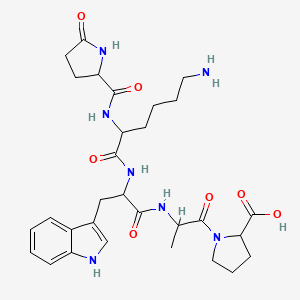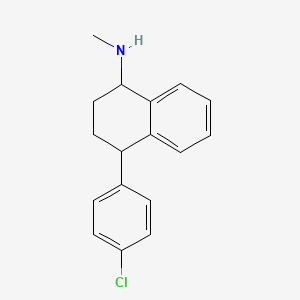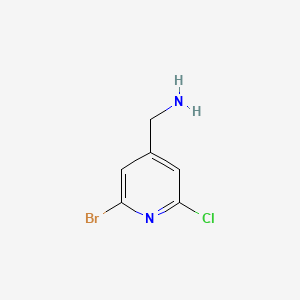![molecular formula C20H22Cl3N8O3+ B12291443 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, oxadiazole, piperazine, and purine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.
準備方法
The synthesis of 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dichlorobenzohydrazide with a suitable carboxylic acid derivative under cyclization conditions.
Attachment of the oxadiazole moiety to the purine core: This step involves the use of a coupling reagent to link the oxadiazole ring to a purine derivative.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final assembly and hydrochloride formation: The final compound is obtained by combining the intermediate products and converting the free base to its hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the production of reactive oxygen species, leading to antioxidant effects. Additionally, it may interact with ion channels or receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar compounds to 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride include:
5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares the oxadiazole and dichlorophenyl moieties but lacks the purine and piperazine rings.
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound contains the oxadiazole and dichlorophenyl moieties but differs in the presence of an indole ring instead of the purine and piperazine rings.
5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound has a similar structure but includes a pyridylpiperazine moiety instead of the purine ring.
特性
分子式 |
C20H22Cl3N8O3+ |
|---|---|
分子量 |
528.8 g/mol |
IUPAC名 |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H21Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,15,23H,5-8,10H2,1-2H3;1H/q+1; |
InChIキー |
BRJMAEDYVVOOAR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=[N+]3CCNCC3)N(C2C(=O)N(C1=O)C)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)




![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)

